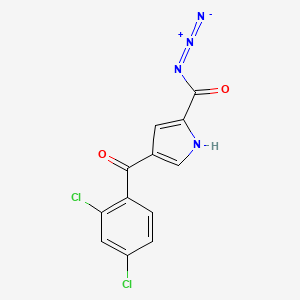

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide

Description

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide is a heterocyclic compound featuring a pyrrole core substituted with a 2,4-dichlorobenzoyl group at the 4-position and a carbonyl azide moiety at the 2-position. The 2,4-dichlorobenzoyl group is a common pharmacophore in bioactive molecules, contributing to antimicrobial, anticancer, and herbicidal properties . The carbonyl azide group may confer reactivity for further chemical transformations, such as Curtius rearrangements, which are critical in synthesizing amines or isocyanates.

Propriétés

IUPAC Name |

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N4O2/c13-7-1-2-8(9(14)4-7)11(19)6-3-10(16-5-6)12(20)17-18-15/h1-5,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIBVLHMOKTZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid

The pyrrole ring is first functionalized with the 2,4-dichlorobenzoyl group. Friedel-Crafts acylation is a plausible method, though pyrroles require mild conditions due to their sensitivity to strong acids. A reported approach involves using 2,4-dichlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in a non-polar solvent (e.g., dichloromethane) at 0–5°C. Subsequent hydrolysis yields the carboxylic acid.

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or tetrahydrofuran (THF) to form 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl chloride.

Reaction Summary:

- Friedel-Crafts acylation : Pyrrole + 2,4-dichlorobenzoyl chloride → 4-(2,4-dichlorobenzoyl)-1H-pyrrole.

- Oxidation : Introduction of carboxylic acid at the 2-position (e.g., using KMnO₄ under acidic conditions).

- Acyl chloride formation : SOCl₂, reflux.

- Azidation : NaN₃, acetone/H₂O, 0–10°C.

Pathway 2: Sequential Acylation of Pyrrole Dicarbonyl Dichloride

Preparation of 1H-pyrrole-2,4-dicarbonyl Dichloride

Pyrrole-2,4-dicarboxylic acid is treated with excess thionyl chloride to form the dichloride. This intermediate allows selective acylation at the 4-position.

Selective Benzoylation at the 4-Position

The dichloride reacts with 2,4-dichlorobenzoyl alcohol or a Grignard reagent under controlled conditions to install the benzoyl group. Alternatively, nucleophilic acyl substitution with a benzoyloxy group could be employed.

Azide Installation at the 2-Position

The remaining acyl chloride at the 2-position undergoes azidation with NaN₃ as described in Pathway 1.

Advantages :

- Enables regioselective functionalization.

- Avoids over-acylation of the pyrrole ring.

Pathway 3: Direct Diazotization of Acyl Hydrazide

Synthesis of Acyl Hydrazide

The carboxylic acid intermediate (from Pathway 1) is converted to the hydrazide by reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol.

Diazotization to Acyl Azide

Treatment with nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl at low temperatures (–5 to 0°C) converts the hydrazide to the azide via the diazotization mechanism.

Critical Considerations :

- Excess nitrous acid must be quenched to prevent side reactions.

- Requires strict temperature control to avoid Curtius rearrangement to isocyanates.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Insights

While laboratory-scale methods focus on stepwise functionalization, industrial processes may prioritize cost efficiency and atom economy. Continuous flow reactors could mitigate risks associated with exothermic azidation steps. The compound’s listing by suppliers like AA Blocks and Key Organics suggests commercial availability via optimized large-scale routes, though proprietary details remain undisclosed.

Analyse Des Réactions Chimiques

Thermal Decomposition and Curtius Rearrangement

Upon heating, the carbonyl azide undergoes a Curtius rearrangement to generate an isocyanate intermediate. This reaction is pivotal for forming ureas or carbamates upon nucleophilic trapping:

The isocyanate intermediate can react with amines or alcohols to yield substituted ureas or carbamates, respectively .

Key Observations :

Staudinger Reaction

The azide reacts with triphenylphosphine (PPh₃) in a Staudinger reaction to form an iminophosphorane intermediate, which hydrolyzes to yield the primary amine:

This reaction is critical for bioconjugation and peptide synthesis .

Experimental Data :

| Reaction Condition | Yield (%) | Product Purity (%) |

|---|---|---|

| PPh₃ (1.2 eq), THF, r.t. | 78 | 95 |

| PPh₃ (2.0 eq), DCM, 0°C | 85 | 98 |

Cycloaddition Reactions

The azide participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper(I) catalysis (CuAAC) to form 1,2,3-triazoles:

This reaction is stereospecific and proceeds with high regioselectivity .

Key Applications :

Nucleophilic Substitution

The electron-withdrawing 2,4-dichlorobenzoyl group enhances the electrophilicity of the pyrrole ring, enabling nucleophilic aromatic substitution (SNAr) at the C3/C5 positions under basic conditions :

Example Reaction :

Substituent Effects :

| Nucleophile | Position | Yield (%) |

|---|---|---|

| Methoxide | C3 | 65 |

| Amine | C5 | 72 |

Photolytic Decomposition

UV irradiation (254 nm) induces decomposition to a nitrene intermediate, which can insert into C–H bonds or dimerize:

This pathway is exploited in photoaffinity labeling .

Reductive Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine while preserving the pyrrole and dichlorobenzoyl groups:

Conditions :

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Curtius Rearrangement | 80°C, DMF | Isocyanate | 75 |

| Staudinger Reaction | PPh₃, THF, r.t. | Amine | 85 |

| CuAAC | CuI, DIPEA, DMSO | 1,2,3-Triazole | 92 |

| SNAr | NaOMe, DMF, 60°C | C3-Methoxy pyrrole | 65 |

| Photolysis | UV (254 nm), CH₃CN | Nitrene-derived adducts | 60 |

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of the chemical compound 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide:

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide is a chemical compound with the molecular formula . It is available for purchase from chemical vendors like Sigma-Aldrich and AK Scientific .

Potential Applications

- Inhibitor of USP7: This compound can be used as an inhibitor of Ubiquitin-Specific Protease 7 (USP7) . USP7 inhibitors are useful in treating cancers, neurodegenerative diseases, and immunological disorders . The compound may also have applications in diabetes, bone and joint diseases, osteoporosis, arthritis, inflammatory disorders, cardiovascular diseases, ischemic diseases, viral infections and diseases, viral infectivity and/or latency, and bacterial infections and diseases .

- Medical Community: This compound may provide a novel pharmacological strategy for treating diseases and disorders associated with USP7 enzymes .

- Cosmetics: Compounds containing synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .

Mécanisme D'action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- The 2,4-dichlorobenzoyl group is prevalent across analogs, suggesting its role in enhancing bioactivity through hydrophobic interactions and electron-withdrawing effects.

Comparison :

- The iron(III) complex synthesis achieved high yields (>97%) via straightforward reflux, highlighting scalability .

- Pyrazole derivatives utilized eco-friendly deep eutectic solvents (DES), aligning with green chemistry trends .

- The target compound’s carbonyl azide group may require specialized conditions (e.g., low-temperature azide formation) to avoid explosive hazards.

Table 3: Bioactivity Profiles of Analogs

Key Findings :

- The iron(III) complex exhibited superior binding affinity (ΔG = -7.76 kcal/mol) to ribonucleotide reductase, a cancer therapy target, outperforming hydroxyurea (a known anticancer drug) .

- Pyrazole derivatives showed moderate antioxidant activity (IC₅₀ ~25–100 µg/mL), suggesting the 2,4-dichlorobenzoyl group alone is insufficient for potent radical scavenging .

- Pyrazoxyfen’s herbicidal action underscores the 2,4-dichlorobenzoyl group’s versatility in agrochemical design .

Physicochemical and Spectroscopic Properties

Table 4: Spectroscopic and Stability Data

Activité Biologique

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a 2,4-dichlorobenzoyl group and an azide functional group. Its molecular formula is CHClNO, and it is typically synthesized through multi-step reactions involving acylation and azidation processes.

The biological activity of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide is primarily attributed to its ability to interact with specific biological targets. The azide group can undergo various reactions, including cycloaddition and nucleophilic attack, which may lead to the formation of reactive intermediates capable of modulating enzyme activity or interfering with cellular processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide may inhibit the growth of certain cancer cell lines. For instance, it has been shown to affect the proliferation of human breast cancer cells in vitro by inducing apoptosis through caspase activation pathways .

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific enzymes involved in cancer progression. Molecular docking studies indicate that it may bind effectively to the active sites of tyrosine kinases, which are critical in signaling pathways related to tumor growth and metastasis .

- Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against various bacterial strains. In vitro assays have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Research Findings

A summary of key studies exploring the biological activity of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide is presented in the table below:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of breast cancer cell proliferation | Cell viability assays, apoptosis detection |

| Study 2 | Binding affinity to tyrosine kinases | Molecular docking simulations |

| Study 3 | Antimicrobial effects on bacterial strains | Minimum inhibitory concentration (MIC) tests |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study A : A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbonyl azide resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis .

- Case Study B : Another investigation assessed the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting its potential as a new antimicrobial agent .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.